Irak4-IN-16 - 509093-72-5

Irak4-IN-16

Catalog Number: EVT-271920
CAS Number: 509093-72-5
Molecular Formula: C27H25F3N4O
Molecular Weight: 478.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
IRAK4-IN-16 is a potent, selective, and orally bioavailable inhibitor of interleukin-1 receptor-associate kinase-4 (IRAK4).
Overview

Irak4-IN-16 is a compound designed to inhibit the activity of Interleukin-1 receptor-associated kinase 4 (IRAK4), a crucial enzyme involved in the signaling pathways of the immune system. IRAK4 plays a significant role in mediating responses to various inflammatory stimuli, particularly through Toll-like receptors and interleukin-1 receptors. The inhibition of IRAK4 has therapeutic potential in treating conditions such as autoimmune diseases and certain cancers, where aberrant signaling pathways contribute to disease progression.

Source and Classification

Irak4-IN-16 is classified as a small-molecule inhibitor specifically targeting the kinase activity of IRAK4. It is part of a broader class of compounds that aim to modulate immune responses by interfering with key signaling proteins involved in inflammation and immune regulation. The compound's design is informed by structure-activity relationship studies that optimize its efficacy and selectivity against IRAK4 while minimizing off-target effects.

Synthesis Analysis

Methods

The synthesis of Irak4-IN-16 involves several key steps that utilize established organic chemistry techniques. The process typically begins with the formation of an intermediate compound through reactions such as amide coupling or nucleophilic substitution.

Technical Details

  1. Starting Materials: The synthesis often employs readily available starting materials that can be modified through various chemical reactions.
  2. Reagents: Commonly used reagents include coupling agents, solvents, and protective groups to facilitate specific reactions while preventing unwanted side reactions.
  3. Purification: The final product is purified using techniques such as column chromatography or recrystallization to ensure high purity necessary for biological assays.
Molecular Structure Analysis

Structure

The molecular structure of Irak4-IN-16 can be represented by its chemical formula, which includes various functional groups that confer its inhibitory properties. The compound typically features a core structure that is optimized for binding to the ATP-binding site of IRAK4.

Data

  • Molecular Weight: The molecular weight of Irak4-IN-16 is calculated based on its chemical formula, which contributes to its pharmacokinetic properties.
  • 3D Conformation: Computational modeling techniques, such as molecular dynamics simulations, can provide insights into the three-dimensional conformation of the compound and its interactions with IRAK4.
Chemical Reactions Analysis

Reactions

Irak4-IN-16 undergoes several key chemical reactions during its synthesis, including:

  1. Formation of Amide Bonds: This reaction is crucial for linking different molecular fragments together.
  2. Nucleophilic Substitution Reactions: These reactions are employed to introduce specific functional groups that enhance the compound's binding affinity.

Technical Details

The reaction conditions, such as temperature, solvent choice, and reaction time, are optimized to maximize yield and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to monitor reaction progress and characterize intermediates.

Mechanism of Action

Process

Irak4-IN-16 exerts its inhibitory effects on IRAK4 by binding to the ATP-binding site of the kinase domain. This binding prevents ATP from accessing the active site, thereby inhibiting the phosphorylation of downstream signaling molecules involved in inflammatory responses.

Data

Studies have demonstrated that the inhibition of IRAK4 leads to decreased activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) and other pro-inflammatory cytokines, which are critical in mediating immune responses.

Physical and Chemical Properties Analysis

Physical Properties

Irak4-IN-16 exhibits specific physical properties that are relevant for its application:

  • Solubility: The compound's solubility in various solvents influences its bioavailability.
  • Stability: Stability under physiological conditions is essential for ensuring effective therapeutic action.

Chemical Properties

Applications

Irak4-IN-16 has several scientific applications:

  1. Therapeutic Development: As an IRAK4 inhibitor, it holds promise for treating autoimmune diseases like rheumatoid arthritis or systemic lupus erythematosus, where excessive inflammation is a hallmark.
  2. Cancer Research: Given its role in modulating immune responses, Irak4-IN-16 may be explored in cancer therapies, particularly in tumors exhibiting mutations in MYD88 that activate IRAK4 signaling pathways.
  3. Inflammatory Disease Models: Researchers can use this compound in preclinical models to explore its effects on inflammation-related pathways and validate its therapeutic potential.
Introduction to IRAK4 Signaling Pathways & Therapeutic Targeting

Role of IRAK4 in Innate Immune System Regulation

IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) is a master regulator of innate immunity, positioned at the nexus of Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling cascades. Structurally, it features a conserved N-terminal death domain (DD) for MyD88 (Myeloid Differentiation Primary Response 88) binding and a central kinase domain (KD) with a distinctive tyrosine gatekeeper residue (Tyr262) that differentiates it from other kinases [3] [5]. Upon ligand engagement (e.g., PAMPs/DAMPs), TLR/IL-1R recruits MyD88, nucleating formation of the "myddosome" complex—a helical oligomer comprising 6 MyD88, 4 IRAK4, and 4 IRAK2 molecules [7] [8]. Within this complex, IRAK4 serves dual roles:

  • Kinase activity: Mediates autophosphorylation and trans-phosphorylation of IRAK1/2, enabling downstream signal propagation [5] [9].
  • Scaffold function: Facilitates assembly and stabilization of the myddosome independent of catalytic activity [7] [10].

Activated IRAK1 dissociates and recruits TRAF6 (TNF Receptor-Associated Factor 6), triggering K63-linked polyubiquitination and activation of TAK1 (Transforming Growth Factor β-Activated Kinase 1). This culminates in phosphorylation of IκB kinase (IKK) and MAPKs, driving nuclear translocation of NF-κB and AP-1 transcription factors. Consequently, pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), chemokines (CXCL1, CCL5), and antimicrobial effectors (iNOS) are transcriptionally induced [3] [9] [10]. IRAK4 deficiency or kinase inactivation in murine models abrogates responses to IL-1/TLR agonists and increases susceptibility to intracellular bacteria (Listeria monocytogenes, Mycobacterium smegmatis) due to impaired NF-κB/MAPK activation and nitric oxide production [9].

Pathophysiological Implications of IRAK4 Dysregulation in Autoimmune Disorders and Hematologic Malignancies

Dysregulated IRAK4 signaling drives pathology in autoimmune diseases and cancers via hyperactivation of inflammatory and survival pathways:

  • Hematologic Malignancies:
  • MyD88 Mutations: The L265P somatic mutation in MyD88 (prevalent in Waldenström macroglobulinemia, ABC-DLBCL) constitutively assembles myddosomes, leading to IRAK4 autophosphorylation and chronic NF-κB activation. This promotes B-cell proliferation and survival [7] [8].
  • Spliceosome Dysregulation: Mutations in U2AF1 or SF3B1 (common in myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML)) generate a hyperactive IRAK4-Long (IRAK4-L) isoform. IRAK4-L lacks regulatory domains, enhancing TRAF6-mediated NF-κB signaling and leukemogenesis [8].
  • Chromosomal Deletions: Del(5q) in MDS disrupts negative regulators of TRAF6, amplifying IRAK4-dependent inflammation [8].

  • Autoimmune/Inflammatory Disorders:Chronic IRAK4 activation elevates IL-6, IL-17, and TNF-α—key cytokines in rheumatoid arthritis (RA), systemic lupus erythematosus (SLE), and hidradenitis suppurativa (HS). In HS, lesional skin shows upregulated IRAK4 expression, correlating with Th17-driven inflammation and pustule formation [10].

Table 1: Pathological Consequences of IRAK4 Dysregulation

Disease CategoryMolecular AlterationConsequence
LymphomaMyD88 L265P mutationConstitutive myddosome assembly → IRAK4 hyperactivation → NF-κB-driven survival
MDS/AMLSpliceosome mutations (U2AF1)IRAK4-L isoform expression → Enhanced TRAF6 signaling → Leukemogenesis
Autoimmune DisordersChronic TLR stimulationSustained IRAK4 activity → Elevated IL-6/IL-17/TNF-α → Tissue inflammation

Rationale for Targeting IRAK4 in Precision Immunotherapy

IRAK4 represents a pharmacologically tractable node due to:

  • Oncogene Dependence: Cancers with MyD88 mutations or IRAK4-L exhibit "IRAK4 addiction"—ablation inhibits proliferation in ABC-DLBCL and AML models [8].
  • Redundancy in Adaptive Immunity: Unlike MyD88 deficiency, IRAK4 loss in adults minimally impacts viral/fungal immunity, suggesting a favorable therapeutic window [5] [9].
  • Structural Vulnerability: The Tyr262 gatekeeper residue creates a unique ATP-binding pocket exploitable for selective inhibition [3] [6].

IRAK4 inhibitors (e.g., emavusertib, BAY-1834845) and degraders (e.g., KT-474) have entered clinical trials for hematologic cancers and autoimmune conditions [5] [8] [10]. Their efficacy stems from disrupting scaffold and kinase functions, thereby downregulating NF-κB and cytokine networks.

Properties

CAS Number

509093-72-5

Product Name

Irak4-IN-16

IUPAC Name

N-[1-phenyl-5-(piperidin-1-ylmethyl)benzimidazol-2-yl]-3-(trifluoromethyl)benzamide

Molecular Formula

C27H25F3N4O

Molecular Weight

478.5 g/mol

InChI

InChI=1S/C27H25F3N4O/c28-27(29,30)21-9-7-8-20(17-21)25(35)32-26-31-23-16-19(18-33-14-5-2-6-15-33)12-13-24(23)34(26)22-10-3-1-4-11-22/h1,3-4,7-13,16-17H,2,5-6,14-15,18H2,(H,31,32,35)

InChI Key

CLRGCYMGDBZQTB-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CC2=CC3=C(C=C2)N(C(=N3)NC(=O)C4=CC(=CC=C4)C(F)(F)F)C5=CC=CC=C5

Solubility

Soluble in DMSO

Synonyms

IRAK4-IN-16; IRAK4 IN 16; IRAK4IN16;

Canonical SMILES

C1CCN(CC1)CC2=CC3=C(C=C2)N(C(=N3)NC(=O)C4=CC(=CC=C4)C(F)(F)F)C5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.